2-Allyl-1-Boc-pipecolic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

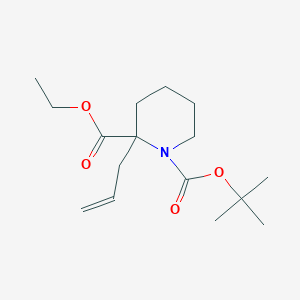

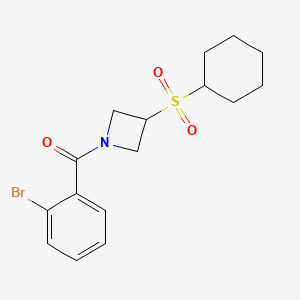

2-Allyl-1-Boc-pipecolic acid ethyl ester is a chemical compound with the molecular formula C16H27NO4 . It plays a pivotal role as a precursor for synthesizing diverse pharmaceutical agents, particularly those efficacious in alleviating respiratory afflictions and hypertension .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C16H27NO4 . The molecular weight of this compound is 297.40 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

"2-Allyl-1-Boc-pipecolic acid ethyl ester" plays a crucial role in the synthesis of heterocyclic compounds such as indole-3-acetic acids and their analogues. A study demonstrates the one-pot synthesis involving allylation followed by palladium-catalyzed ring closure, which leads to the production of N-BOC protected indoles and thienopyrroles. This process underscores the compound's importance in creating biologically significant heterocycles (Wensbo, Annby, & Gronowitz, 1995).

Polymerization of Fatty Acid Esters

Research on allyl esters of long-chain fatty acids from Crambe oil reveals the polymerization capability of these esters under specific conditions. The study indicates that "this compound" could be relevant in synthesizing polymers from fatty acid esters, providing materials with varied crystallinity and melting points, showcasing its potential in material science (Chang & Miwa, 1979).

Nucleic Acid Analogues Synthesis

The compound is instrumental in the synthesis of peptide nucleic acid (PNA) monomers. A methodology outlined in the literature utilizes the compound for synthesizing benzyl, allyl, and 4-nitrobenzyl esters of N-[2-(Fmoc)aminoethyl]glycine, highlighting its utility in the preparation of PNA oligomers, which are critical in genetic research and diagnostics (Wojciechowski & Hudson, 2008).

Allylic Boronation and Cross-Coupling Reactions

"this compound" is utilized in direct boronation of allyl alcohols and in cross-coupling reactions. These reactions proceed with high regio- and stereoselectivity, demonstrating the compound's utility in complex organic synthesis processes that are foundational for pharmaceutical and agrochemical research (Olsson, Sebelius, Selander, & Szabó, 2006).

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 2-prop-2-enylpiperidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-6-10-16(13(18)20-7-2)11-8-9-12-17(16)14(19)21-15(3,4)5/h6H,1,7-12H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJLMTWZPMPZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCN1C(=O)OC(C)(C)C)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2717968.png)

![Methyl 5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2717971.png)

![[(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2717986.png)

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2717988.png)